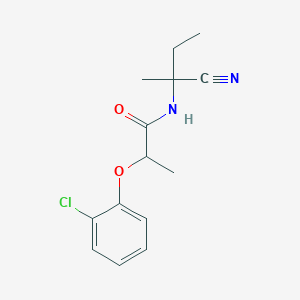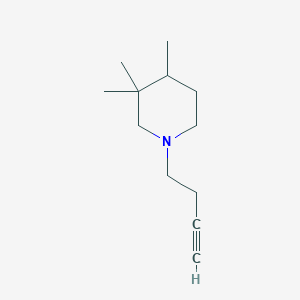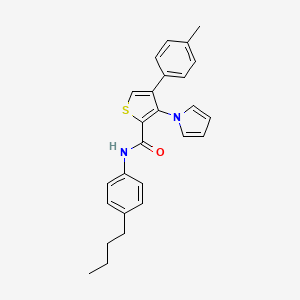
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is a selective antagonist for the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. The NMDA receptor is activated by the binding of glutamate and requires the co-activation of a co-agonist such as glycine or D-serine. 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide binds to the glycine site of the NMDA receptor and prevents its activation, thereby reducing the excitotoxicity associated with excessive glutamate release.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress-induced cell death. 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in synaptic plasticity and neurogenesis.
实验室实验的优点和局限性
One of the major advantages of using 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is its relatively short half-life, which requires frequent dosing in experiments.
未来方向
There are a number of future directions for research on 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide. One area of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Another area of research is its role in synaptic plasticity and learning and memory processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide to optimize its use in lab experiments.
合成方法
The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide involves the reaction of 2-chlorophenol with 1-cyano-1-methylpropan-2-ol in the presence of a base such as potassium carbonate. The resulting product is then reacted with propanoyl chloride to form 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide. The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is a relatively simple process and can be achieved through a one-pot reaction.
科学研究应用
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been extensively studied for its potential applications in research. One of the major areas of research is its role in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Studies have shown that NMDA receptors play a crucial role in the pathogenesis of these diseases, and 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been shown to have neuroprotective effects in animal models of these diseases.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-cyanobutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-4-14(3,9-16)17-13(18)10(2)19-12-8-6-5-7-11(12)15/h5-8,10H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMYWOCGNVEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C(C)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)

![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2774150.png)

![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/no-structure.png)

![Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate](/img/structure/B2774161.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2774164.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2774165.png)

